molecular formula C14H16N4O2S B2921755 5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide CAS No. 1797320-59-2

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2921755
CAS No.: 1797320-59-2
M. Wt: 304.37
InChI Key: XTONBSUYCQYMFV-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiazole, pyrrolidine, and oxazole moieties

Scientific Research Applications

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “5-cyclopropyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide” is not available, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future research may focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of the thiazole and pyrrolidine intermediates, which are then coupled with the oxazole moiety under specific conditions. Common reagents used in these reactions include cyclopropylamine, thiazole derivatives, and oxazole carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of multiple heterocyclic moieties, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13(11-7-12(20-17-11)9-1-2-9)16-10-3-5-18(8-10)14-15-4-6-21-14/h4,6-7,9-10H,1-3,5,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTONBSUYCQYMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3CCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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